molecular formula C8H5BrN2O2 B6248130 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one CAS No. 1569510-08-2

6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

Cat. No.: B6248130
CAS No.: 1569510-08-2
M. Wt: 241
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Description

6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one is a chemical compound belonging to the naphthyridine family, characterized by its bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a 2-amino-3-bromopyridine derivative, followed by oxidation to introduce the hydroxyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of 6-bromo-4,5-dihydro-1,2-naphthyridin-2-one.

  • Reduction: Reduction products may include 6-bromo-1,2-dihydro-1,5-naphthyridin-2-one.

  • Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine and hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its structural similarity to other biologically active compounds makes it a candidate for further pharmacological studies.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding, affecting the compound's binding affinity to biological targets.

Comparison with Similar Compounds

  • 6-bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one

  • 6-bromo-3,4-dihydro-2(1H)-naphthalenone

Uniqueness: 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for further research and development.

Properties

CAS No.

1569510-08-2

Molecular Formula

C8H5BrN2O2

Molecular Weight

241

Purity

95

Origin of Product

United States

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